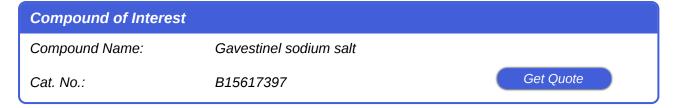


Optimal storage conditions for Gavestinel sodium salt stock solutions.

Author: BenchChem Technical Support Team. Date: December 2025



Technical Support Center: Gavestinel Sodium Salt

This technical support center provides guidance on the optimal storage, handling, and use of **Gavestinel sodium salt** stock solutions for research purposes.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for **Gavestinel sodium salt** powder?

For long-term stability, the solid form of **Gavestinel sodium salt** should be stored at 4°C under sealed conditions, away from moisture.

2. How should I prepare a stock solution of **Gavestinel sodium salt**?

Gavestinel sodium salt is soluble in DMSO.[1][2] A common practice is to prepare a high-concentration stock solution in DMSO, which can then be further diluted in aqueous solutions for experimental use. For example, a 100 mg/mL stock solution can be prepared in DMSO with the aid of ultrasonication to ensure complete dissolution.[2]

3. What are the recommended storage conditions for **Gavestinel sodium salt** stock solutions?

The stability of **Gavestinel sodium salt** stock solutions is dependent on the storage temperature. For optimal stability, it is recommended to aliquot the stock solution into single-



use volumes to avoid repeated freeze-thaw cycles.[3]

Storage Temperature	Recommended Storage Duration	
-80°C	Up to 6 months	
-20°C	Up to 1 month	

4. My Gavestinel sodium salt solution has formed a precipitate. What should I do?

Precipitation can sometimes occur, especially at lower temperatures or with high concentrations. To redissolve the compound, you can gently warm the solution and/or use sonication.[3]

5. Can I store my diluted working solutions?

It is generally not recommended to store diluted aqueous solutions for extended periods. For best results, prepare fresh working solutions from your frozen stock solution on the day of the experiment.

6. What is the mechanism of action of Gavestinel?

Gavestinel is a potent and selective, non-competitive antagonist of the NMDA receptor.[3][4] It specifically binds to the strychnine-insensitive glycine binding site on the NMDA receptor complex.[1][4] This action blocks the receptor's activation by its co-agonist glycine, thereby inhibiting ion flow through the channel.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Possible Cause	Recommended Solution
Inconsistent experimental results	Improper storage of stock solution leading to degradation.	Ensure stock solutions are stored at the correct temperature (-20°C for up to 1 month, -80°C for up to 6 months) and avoid repeated freeze-thaw cycles by preparing single-use aliquots. [3]
Inaccurate solution concentration.	Verify the accuracy of your weighing and dilution calculations. Use a calibrated balance and precise pipetting techniques.	
Precipitate formation in stock solution	Solution concentration is too high for the storage temperature.	Try gently warming the solution and using sonication to redissolve the precipitate.[3] If the issue persists, consider preparing a slightly lower concentration stock solution.
Improper solvent used.	Gavestinel sodium salt is readily soluble in DMSO.[1][2] Ensure you are using a suitable solvent.	



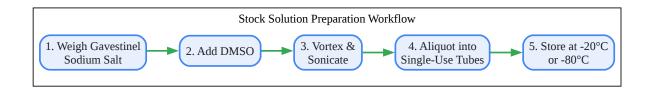
Low or no observable effect in cell-based assays	Insufficient final concentration of Gavestinel in the assay.	Review your dilution calculations to ensure the final concentration is within the effective range for your specific assay. Gavestinel has been shown to inhibit glutamate- induced increases in intracellular calcium in rat cortical neurons at concentrations of 0.03-0.35 µM.[1]
Cell health or density issues.	Ensure your cells are healthy and plated at the appropriate density for your experiment.	
Gavestinel is not the appropriate antagonist for the receptor subtype being studied.	Gavestinel is selective for the glycine site of the NMDA receptor.[1] Confirm that this is the target of interest in your experimental system.	

Experimental Protocols & Visualizations Protocol: Preparation of a 10 mM Gavestinel Sodium Salt Stock Solution in DMSO

- Weighing: Accurately weigh out the desired amount of Gavestinel sodium salt powder (Molecular Weight: 397.19 g/mol) using a calibrated analytical balance.[2] For 1 mL of a 10 mM stock solution, you would need 3.97 mg.
- Dissolution: Add the appropriate volume of high-purity DMSO to the weighed powder.
- Mixing: Vortex the solution and use an ultrasonic bath to ensure the Gavestinel sodium salt
 is completely dissolved.[2] Visually inspect the solution to confirm there are no undissolved
 particles.



Aliquoting and Storage: Dispense the stock solution into single-use, light-protected microcentrifuge tubes. Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[3]



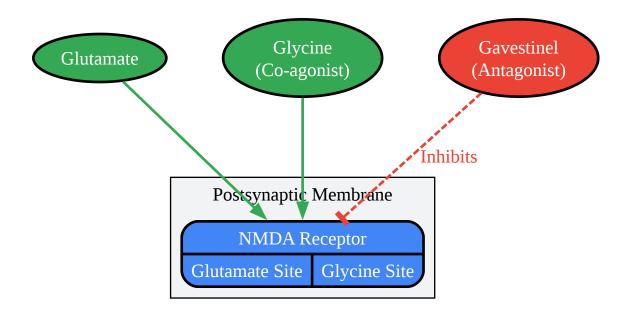
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Gavestinel Stock Solution Preparation Workflow.

Signaling Pathway of Gavestinel Action

Gavestinel acts as an antagonist at the glycine binding site of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a glutamate-gated ion channel that plays a crucial role in synaptic plasticity and neuronal communication. For the channel to open, both glutamate and a co-agonist, typically glycine or D-serine, must bind to their respective sites on the receptor. By binding to the glycine site, Gavestinel prevents the co-agonist from binding, thereby inhibiting the opening of the ion channel and blocking the influx of Ca²⁺ and Na⁺ ions. This mechanism is the basis for its neuroprotective effects observed in preclinical models of ischemic stroke.[5][6]









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Mechanism of Gavestinel Action at the NMDA Receptor.

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- To cite this document: BenchChem. [Optimal storage conditions for Gavestinel sodium salt stock solutions.]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15617397#optimal-storage-conditions-for-gavestinelsodium-salt-stock-solutions]

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